molecular formula C17H15ClN4O2S3 B15084223 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B15084223
M. Wt: 439.0 g/mol
InChI Key: GTJVMZHCTPPFSY-UFWORHAWSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,3,4-thiadiazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.

    Reduction: Reduction reactions can occur at various functional groups, including the nitro group if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
  • 2-((4-bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole
  • 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired effects through chemical modifications.

Properties

Molecular Formula

C17H15ClN4O2S3

Molecular Weight

439.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H15ClN4O2S3/c1-11-2-7-14(24-11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+

InChI Key

GTJVMZHCTPPFSY-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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